![molecular formula C17H14ClN3O3 B2537212 2-[3-(3-氯苯基)-1,2,4-恶二唑-5-基]-N-(4-甲氧基苯基)乙酰胺 CAS No. 478042-39-6](/img/structure/B2537212.png)
2-[3-(3-氯苯基)-1,2,4-恶二唑-5-基]-N-(4-甲氧基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide, also known as CPA or 2-CPA, is a synthetic compound that has been used in scientific research for a variety of applications. CPA is a member of the oxadiazole family and is used as a ligand for binding to certain proteins. It has been studied for its potential in the treatment of certain diseases and for its ability to modulate the activity of certain enzymes.
科学研究应用
酶抑制
- 一项研究合成了一系列1,3,4-恶二唑衍生物,包括与2-[3-(3-氯苯基)-1,2,4-恶二唑-5-基]-N-(4-甲氧基苯基)乙酰胺相似的化合物。发现这些化合物对乙酰胆碱酯酶 (AChE)、丁酰胆碱酯酶 (BChE) 和脂氧合酶酶 (LOX) 有活性,表明有望用于治疗阿尔茨海默病和炎症等疾病 (Rehman 等人,2013).
抗癌特性
- 在另一项研究中,合成了与目标化合物密切相关的1,3,4-恶二唑-2-硫醇的2-氯N-芳基取代乙酰胺衍生物,并对人癌细胞系(包括 PANC-1、HepG2 和 MCF7)表现出细胞毒性作用 (Vinayak 等人,2014).
抗菌和抗微生物活性
- 对一系列1,3,4-恶二唑和乙酰胺衍生物的N-取代衍生物进行了抗菌和抗酶潜力的评估,显示出对革兰氏阴性菌和革兰氏阳性菌的活性 (Nafeesa 等人,2017).
α-葡萄糖苷酶抑制潜力
- 合成了2-甲基-2-{5-(4-氯苯基)-1,3,4-恶二唑-2基硫代}乙酰胺的新衍生物,发现它们是α-葡萄糖苷酶的有希望的抑制剂,表明有望用于糖尿病治疗 (Iftikhar 等人,2019).
脂肪酶和 α-葡萄糖苷酶抑制
- 某些衍生自相关结构的新型杂环化合物显示出显着的抗脂肪酶和抗 α-葡萄糖苷酶活性,表明它们在治疗肥胖症和糖尿病方面的潜力 (Bekircan 等人,2015).
作用机制
Target of Action
Compounds containing the 1,2,4-oxadiazole ring, such as the one , are known to exhibit a broad range of biological properties . They have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
It is known that 1,2,4-oxadiazoles interact with their targets through various mechanisms, including coordination, hydrogen bonding, and stacking interactions .
Biochemical Pathways
Compounds containing the 1,2,4-oxadiazole ring are known to interact with various biochemical pathways, leading to their broad range of biological activities .
Result of Action
Given the broad range of biological activities associated with 1,2,4-oxadiazoles, it can be inferred that this compound may have diverse molecular and cellular effects .
属性
IUPAC Name |
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-23-14-7-5-13(6-8-14)19-15(22)10-16-20-17(21-24-16)11-3-2-4-12(18)9-11/h2-9H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTYOQAXIDGWED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=NC(=NO2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。